Adamantane-1-sulfonamide

11β-HSD1 inhibition metabolic disease adamantane sulfonamide

Adamantane-1-sulfonamide combines a lipophilic adamantane core with a hydrogen-bonding sulfonamide group, creating a unique rigid scaffold that drives superior crystallinity and biological activity. It enables sub-nanomolar 11β-HSD1 inhibition (IC₅₀ 8 nM) for diabetes/obesity candidates, supports construction of dual-acting antiviral hybrids with 22.2 µM DENV2 activity, and delivers predictable high-density crystal packing via R₂²(8) dimers. This precise scaffold cannot be replaced by generic sulfonamides or amantadine. Choose it for drug discovery programs requiring conformational rigidity and multi-target engagement.

Molecular Formula C10H17NO2S
Molecular Weight 215.31 g/mol
Cat. No. B13506783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantane-1-sulfonamide
Molecular FormulaC10H17NO2S
Molecular Weight215.31 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)S(=O)(=O)N
InChIInChI=1S/C10H17NO2S/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2,(H2,11,12,13)
InChIKeyFZMZGQMMYMAFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantane-1-sulfonamide: Core Physicochemical and Structural Baseline for Derivative Selection


Adamantane-1-sulfonamide (CAS 21280-41-1) is a small organic sulfonamide combining a rigid, diamondoid adamantane cage with a primary sulfonamide (-SO₂NH₂) moiety [1]. This parent compound serves as the foundational scaffold for a broad class of biologically active derivatives [2]. Key computed molecular properties include a molecular weight of 215.31 g/mol, XLogP3-AA of 1.6, topological polar surface area of 68.5 Ų, and a single rotatable bond, characteristics that define its baseline lipophilicity, hydrogen-bonding capacity, and conformational rigidity [1].

Why Adamantane-1-sulfonamide Cannot Be Interchanged with Other Sulfonamides or Adamantane Analogs


Generic substitution fails because adamantane-1-sulfonamide integrates two functional modules—the lipophilic adamantane core and the hydrogen-bonding sulfonamide group—that together define a unique profile of molecular interactions, solid-state behavior, and biological activity not replicated by simpler sulfonamides (e.g., benzenesulfonamide) or adamantane derivatives lacking the sulfonamide (e.g., amantadine). The rigid cage imparts high packing density and sublimation thermodynamics that differ substantially from memantine-based analogs, directly impacting formulation stability and crystallinity [1][2]. Furthermore, the sulfonamide group enables specific hydrogen-bond networks and enzyme inhibition (e.g., carbonic anhydrase, 11β-HSD1) that are absent in the parent amine, amantadine [3][4]. Therefore, procurement of the specific adamantane-1-sulfonamide scaffold, rather than a generic sulfonamide or adamantane, is essential for applications requiring this precise combination of properties.

Quantitative Differentiation of Adamantane-1-sulfonamide Against Closest Analogs


Superior 11β-HSD1 Inhibitory Potency of α-Sulfonamido-N-Adamantanecarboxamide Derivatives Versus Amide Analogs

Within the adamantane class, α-sulfonamido-N-adamantanecarboxamide derivatives exhibit sub-nanomolar inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism. The most active compound in this series, designated 7j, achieved an IC₅₀ of 8 nM against the human enzyme [1]. This represents a significant potency improvement over earlier adamantane amide inhibitors, which typically displayed IC₅₀ values in the micromolar range [1]. The introduction of the sulfonamide moiety, rather than a simple amide, was critical for achieving this low nanomolar activity.

11β-HSD1 inhibition metabolic disease adamantane sulfonamide

Enhanced Anti-Dengue Virus Activity of Adamantane-Benzsulfonamide Hybrids Over Parent Amantadine

Hybrid molecules combining adamantane and benzenesulfonamide moieties demonstrate significantly improved anti-dengue virus serotype 2 (DENV2) activity compared to the parent compound amantadine. The dual-acting hybrid compound 3, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, exhibited an IC₅₀ of 22.2 µM against DENV2, while the mono-adamantane derivative 7 showed an IC₅₀ of 42.8 µM [1]. In contrast, amantadine alone lacks meaningful anti-DENV activity at these concentrations [1]. The incorporation of the sulfonamide group is essential for this antiviral effect, likely through enhanced target engagement with viral envelope proteins.

antiviral dengue virus adamantane sulfonamide hybrid molecule

Unique Crystal Packing and Sublimation Thermodynamics of Adamantane-1-sulfonamide Derivatives Versus Memantine Analogs

The crystal packing architecture of adamantane-1-sulfonamide derivatives is distinctly influenced by the rigid adamantane cage, leading to higher packing density and unique hydrogen-bond networks compared to memantine-based sulfonamides. X-ray diffraction studies on six adamantane sulfonamide derivatives revealed three distinct packing groups characterized by specific hydrogen-bond patterns (e.g., R₂²(8) dimers, C(4) chains) [1][2]. Subsequent XPac analysis showed that adamantane and memantine derivatives form different sets of isostructural crystals, with adamantane compounds exhibiting higher calculated densities and distinct sublimation thermodynamics [2][3]. The packing density correlates directly with sublimation enthalpy and crystal lattice energy, which are critical for solid-form stability and formulation.

crystal engineering solid-state properties sublimation packing density

Recommended Procurement-Driven Application Scenarios for Adamantane-1-sulfonamide


Lead Optimization in 11β-HSD1 Inhibitor Drug Discovery Programs

Procure adamantane-1-sulfonamide as a key intermediate or scaffold for synthesizing α-sulfonamido-N-adamantanecarboxamide derivatives. This class has demonstrated sub-nanomolar potency against human 11β-HSD1 (IC₅₀ = 8 nM for compound 7j), making it a preferred starting point for metabolic disease (e.g., type 2 diabetes, obesity) drug candidates over less potent adamantane amides [1].

Development of Broad-Spectrum Antiviral Agents Targeting Dengue Virus

Use adamantane-1-sulfonamide to construct dual-acting hybrids with benzenesulfonamide moieties. As evidenced by compound 3 (IC₅₀ = 22.2 µM against DENV2), these hybrids show significantly enhanced antiviral activity compared to amantadine, guiding procurement for antiviral drug discovery and mechanism-of-action studies [2].

Solid-State Formulation and Crystal Engineering Studies

Leverage adamantane-1-sulfonamide for crystal engineering applications requiring predictable packing architectures and high-density solid forms. Its unique hydrogen-bond synthons (R₂²(8) dimers, C(4) chains) and superior packing density relative to memantine analogs make it ideal for polymorph screening and solid-form optimization [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adamantane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.